Product packaging for Olodaterol Hydrochloride(Cat. No.:CAS No. 869477-96-3)

Olodaterol Hydrochloride

Cat. No.: B146675
CAS No.: 869477-96-3
M. Wt: 422.9 g/mol
InChI Key: KCEHVJZZIGJAAW-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Olodaterol hydrochloride (CAS Number: 869477-96-3) is the hydrochloride salt form of Olodaterol, a novel, long-acting beta2-adrenergic receptor agonist (LABA) approved for the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD) . In research applications, it serves as a highly valuable tool compound for investigating bronchodilator therapies and airway physiology. Its primary research value lies in its high selectivity for the β2-adrenergic receptor, with significantly lower activity at β1- and β3-adrenergic receptors, which helps in minimizing off-target effects in experimental models . The mechanism of action of this compound involves binding and activating β2-adrenergic receptors located primarily in the lungs . This activation stimulates an associated G protein, which then activates adenylate cyclase. This enzyme catalyzes the formation of cyclic adenosine monophosphate (cAMP), leading to the activation of protein kinase A (PKA) . The elevation of these intracellular signaling molecules ultimately induces the relaxation of airway smooth muscles, resulting in bronchodilation . A key feature of Olodaterol is its long duration of action, which is a critical area of study. Its dissociation half-life from the human β2-adrenoceptor is more than 17 hours, providing a rationale for its sustained effect and once-daily dosing potential in clinical settings . Beyond its well-characterized bronchodilatory effects, recent scientific investigations suggest that Olodaterol may exert inherent anti-inflammatory properties on the airway epithelium. Studies indicate it can reduce RSV-mediated interleukin-8 (IL-8) secretion and mucin production in model systems, an effect that is mediated through the β2-adrenergic receptor . This makes it a compelling compound for researching the intersection between bronchodilation and inflammation management in respiratory diseases. Researchers utilize this compound in various preclinical studies, including investigations into COPD mechanisms, receptor pharmacology, and the development of new inhalation formulations. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27ClN2O5 B146675 Olodaterol Hydrochloride CAS No. 869477-96-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5.ClH/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17;/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26);1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEHVJZZIGJAAW-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027733
Record name Olodaterol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869477-96-3
Record name Olodaterol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869477-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olodaterol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869477963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olodaterol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-6-hydroxy-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLODATEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R445W3V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Foundations and Mechanisms of Action of Olodaterol Hydrochloride

Molecular and Cellular Mechanisms of Beta2-Adrenoceptor Agonism

The therapeutic effect of Olodaterol (B163178) hydrochloride is rooted in its function as a potent agonist for the human beta2-adrenergic receptor. drugbank.com This interaction triggers a sequence of molecular and cellular events, leading to the relaxation of airway smooth muscle.

Olodaterol demonstrates a high binding affinity for the beta2-adrenoceptor. medchemexpress.com In vitro studies have determined its subnanomolar affinity, with a pKi value of 9.14 for the human beta2-adrenoceptor. medchemexpress.com This high affinity contributes to its potency and prolonged duration of action.

A key pharmacological feature of Olodaterol is its high selectivity for the beta2-adrenoceptor over other beta-adrenoceptor subtypes, such as the β1- and β3-adrenoceptors. drugbank.commedchemexpress.com Research has shown that Olodaterol has a 241-fold greater agonist activity at beta2-adrenoceptors compared to beta1-adrenoceptors. nih.govnih.gov This selectivity is crucial as it localizes the drug's primary activity to the airways, where beta2-receptors are predominant, while minimizing potential off-target effects on other organs, such as the heart, where beta1-receptors are more common. drugbank.com

ParameterValueSource(s)
Binding Affinity (pKi) 9.14 medchemexpress.com
Selectivity 241-fold greater for β2 vs. β1 nih.govnih.gov

The beta2-adrenoceptor is a G-protein coupled receptor (GPCR), a large family of transmembrane receptors that play a central role in cellular signaling. wikipedia.orgnih.govkhanacademy.org The activation process begins when Olodaterol, the ligand, binds to the GPCR on the cell surface. youtube.com This binding induces a conformational change in the receptor protein. youtube.com

This structural change allows the intracellular portion of the receptor to interact with a heterotrimeric G-protein, specifically a stimulatory G-protein (Gs). nih.govkhanacademy.org The interaction prompts the Gs alpha subunit (Gαs) to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP) in its place. youtube.com The binding of GTP activates the Gαs subunit, causing it to dissociate from both the receptor and the beta-gamma (Gβγ) subunit complex. youtube.com This dissociated, GTP-bound Gαs subunit is the primary effector that propagates the signal downstream. nih.gov

Once activated, the Gαs subunit moves along the inner surface of the cell membrane and binds to the enzyme adenylate cyclase, stimulating its activity. nih.govnih.govyoutube.com Adenylate cyclase is a key enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic-3′,5′-adenosine monophosphate (cAMP). nih.govyoutube.com

The agonistic action of Olodaterol on the beta2-adrenoceptor, therefore, leads to a significant increase in the intracellular concentration of cAMP. medchemexpress.comnih.gov This molecule acts as a critical second messenger, amplifying the initial signal from the receptor and relaying it to downstream effector molecules within the cell. wikipedia.orgyoutube.com

The elevated levels of intracellular cAMP directly activate cAMP-dependent Protein Kinase A (PKA). drugbank.comwikipedia.orgnih.gov In its inactive state, PKA exists as a holoenzyme consisting of two regulatory subunits and two catalytic subunits. nih.gov When cAMP concentrations rise, cAMP molecules bind to the regulatory subunits of PKA. youtube.com This binding causes a conformational change that leads to the dissociation and release of the active catalytic subunits. youtube.comnih.gov These freed catalytic subunits are now able to phosphorylate specific target proteins within the cell, thereby continuing the signaling cascade. nih.gov

The ultimate physiological effect of Olodaterol is the relaxation of airway smooth muscle, leading to bronchodilation. drugbank.comnih.gov This is achieved through the actions of activated PKA. The catalytic subunits of PKA phosphorylate several target proteins in the smooth muscle cell, which in turn leads to a reduction in intracellular calcium levels. drugbank.comwikipedia.org This decrease in calcium concentration is the final trigger that causes the myofilaments within the muscle cell to slide past one another, resulting in muscle relaxation and, consequently, the widening of the airways. drugbank.comwikipedia.org In studies on isolated human bronchi, Olodaterol induced potent, concentration-dependent relaxation, demonstrating a pEC50 of 6.8. ersnet.org

Comparative Pharmacodynamics with Other LABAs (e.g., Formoterol (B127741), Salmeterol (B1361061), Indacaterol)

The pharmacodynamic profile of Olodaterol is distinct among the class of long-acting beta2-agonists.

Olodaterol vs. Formoterol : Olodaterol exhibits a rapid onset of action that is comparable to that of formoterol. nih.gov However, in studies using pre-contracted human small airways, Olodaterol demonstrated significantly greater potency in inducing relaxation compared to formoterol. ersnet.org This suggests a more pronounced effect at the site of small airway obstruction.

CompoundEC50 for Relaxation of Pre-contracted Human Small AirwaysSource
Olodaterol 4.3 pM ersnet.org
Formoterol 46.1 pM ersnet.org

Olodaterol vs. Salmeterol : When assessing the persistence of action following washout in functional cAMP assays, Olodaterol's activity is similar to that of salmeterol. researchgate.net Both demonstrate a persistent activation of the beta2-adrenoceptor, which contributes to their long duration of action. researchgate.net

Olodaterol vs. Indacaterol (B1671819) : As head-to-head clinical trials are not always available, indirect comparisons have been conducted. Network meta-analyses synthesizing data from multiple trials have been performed to estimate the relative efficacy of these once-daily LABAs. nih.gov These analyses, which link the drugs through common comparators like placebo or other LABAs, have concluded that Olodaterol and Indacaterol demonstrate similar efficacy in improving lung function, as measured by the change from baseline in trough forced expiratory volume in 1 second (FEV1). nih.govnih.gov For instance, one analysis of trials excluding concomitant bronchodilators found a mean difference in trough FEV1 between indacaterol 150 mcg and olodaterol 5 mcg of just 0.020 L, which was not statistically significant. nih.gov

Investigation of Intrinsic Efficacy and Receptor Residence Time

Olodaterol hydrochloride is a potent and selective long-acting beta-2 (β2) adrenergic receptor agonist characterized by its high intrinsic efficacy and prolonged receptor residence time, which together form the basis of its 24-hour bronchodilatory profile. wikipedia.orgnih.gov

In vitro studies have established that olodaterol acts as a nearly full agonist at the human β2-adrenoceptor (β2-AR). nih.govnih.gov Its intrinsic activity has been measured at 88% compared to the full agonist isoprenaline, indicating a high capacity to stimulate the receptor and initiate the downstream signaling cascade that leads to bronchodilation. nih.gov This level of intrinsic activity is greater than that of partial agonists like salmeterol. nih.gov Furthermore, olodaterol demonstrates significant functional selectivity for the β2-AR over other adrenergic receptor subtypes. It is 241-fold more selective for the β2-AR than for the β1-AR and 2,299-fold more selective than for the β3-AR, which minimizes the potential for off-target effects, particularly on cardiac tissue where β1 receptors are prevalent. wikipedia.orgnih.gov

The long duration of action of olodaterol is attributed to its prolonged engagement with the β2-AR. nih.gov Kinetic studies reveal that olodaterol forms a stable complex with the receptor, exhibiting a long dissociation half-life of 17.8 hours. wikipedia.org This extended receptor residence time ensures sustained activation of the signaling pathway, allowing for once-daily administration. wikipedia.org This contrasts with older long-acting β2-agonists such as formoterol and salmeterol, which typically require twice-daily dosing to maintain their therapeutic effect. wikipedia.orgnih.gov

Table 1: In Vitro Receptor Binding and Activity Profile of Olodaterol

Parameter Value Reference Receptor/Compound
Intrinsic Activity 88% Isoprenaline (as 100%)
EC50 0.1 nM -
Selectivity vs. β1-AR 241-fold -
Selectivity vs. β3-AR 2,299-fold -
Dissociation Half-life 17.8 hours -

Anti-inflammatory Effects and Bronchoprotection

Anti-inflammatory Effects

Research has demonstrated that olodaterol possesses inherent anti-inflammatory capabilities mediated through the β2-adrenergic receptor. nih.govresearcher.life Studies on human bronchial epithelial cells from COPD patients have shown that olodaterol can significantly reduce the secretion of the pro-inflammatory cytokine interleukin-8 (IL-8) and decrease mucus production (Muc5AC) following exposure to respiratory syncytial virus (RSV), a common trigger of COPD exacerbations. researcher.lifeproquest.com This effect was negated by gene silencing of the β2-adrenergic receptor, confirming its mechanism of action. proquest.com The anti-inflammatory signaling may involve the modulation of transcription factors such as NF-κB. nih.gov

In preclinical models, olodaterol has been shown to attenuate pulmonary inflammation induced by cigarette smoke or lipopolysaccharide (LPS). researchgate.net These studies observed a dose-dependent reduction in the influx of inflammatory cells, particularly neutrophils, into the lungs. researchgate.net Olodaterol also inhibited the release of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), from human lung tissue explants. researchgate.net

Table 2: Summary of Investigated Anti-inflammatory Effects of Olodaterol

Model System Inflammatory Stimulus Key Findings
Human Bronchial Epithelial Cells (COPD & Control) Respiratory Syncytial Virus (RSV) Reduced IL-8 secretion and Muc5AC (mucus) staining. proquest.com
NCI-H292 Cell Line RSV, Lipopolysaccharide (LPS) Inhibition of IL-8 secretion, an effect blocked by β2-AR antagonists. proquest.com
Murine/Guinea Pig Models Cigarette Smoke, LPS Attenuated inflammatory cell influx (neutrophils) and pro-inflammatory mediator release. researchgate.net
Human Lung Parenchymal Explants Lipopolysaccharide (LPS) Attenuated release of pro-inflammatory mediators. researchgate.net

Bronchoprotection

Olodaterol provides sustained protection of the airways against bronchoconstrictive challenges. Preclinical in vivo studies in guinea pig and dog models demonstrated that single doses of olodaterol conferred significant bronchoprotection against inhaled acetylcholine (B1216132) for up to 24 hours. nih.gov This duration of protection was superior to that of formoterol when administered at an equally effective dose. nih.gov

In a guinea pig model of allergic asthma, olodaterol was effective in protecting against histamine-induced bronchoconstriction. nih.gov This protective effect was synergistically enhanced and prolonged when olodaterol was combined with the long-acting muscarinic antagonist tiotropium (B1237716). nih.goversnet.org The combination was also highly effective at inhibiting both early and late asthmatic reactions following allergen exposure. nih.gov This sustained bronchoprotective action helps to maintain airway patency and prevent the occurrence of bronchospastic episodes.

Pharmacokinetic and Metabolic Research of Olodaterol Hydrochloride

Absorption Characteristics Following Inhalation

Following administration via oral inhalation, olodaterol (B163178) is rapidly absorbed into the systemic circulation. tga.gov.aumims.com The systemic availability of olodaterol is primarily determined by absorption from the lungs. tga.gov.aundmctsgh.edu.twdrugbank.comtga.gov.aunih.gov

Time to Maximum Plasma Concentration (Tmax)

Maximum plasma concentrations (Cmax) of olodaterol are generally reached swiftly after inhalation. fda.gov Research indicates that the median time to achieve Cmax is typically within 10 to 20 minutes following drug administration. tga.gov.aufda.govmims.comdrugbank.comnih.govnih.gov In some studies with healthy volunteers, maximum concentrations were measured between 14 to 22 minutes after the end of inhalation. fda.gov

Absolute Bioavailability via Pulmonary Absorption

Studies in healthy volunteers have estimated the absolute bioavailability of olodaterol to be approximately 30% after administration by inhalation. tga.gov.aundmctsgh.edu.twdrugbank.comnih.govfda.govnih.govresearchreview.co.nzmedicaldialogues.in This indicates that a significant portion of the inhaled dose reaches the systemic circulation through the lungs.

Contribution of Swallowed Dose to Systemic Exposure

Pharmacokinetic Absorption Parameters of Olodaterol Hydrochloride

ParameterFindingSources
Time to Maximum Plasma Concentration (Tmax) Generally within 10 to 20 minutes post-inhalation. tga.gov.aufda.govmims.comdrugbank.comnih.govnih.gov
Absolute Bioavailability (Inhalation) Approximately 30% in healthy volunteers. tga.gov.aundmctsgh.edu.twdrugbank.comnih.govfda.govnih.govresearchreview.co.nzmedicaldialogues.in
Absolute Bioavailability (Oral Solution) Less than 1%. tga.gov.aundmctsgh.edu.twdrugbank.comtga.gov.aufda.gov

Distribution Profile

Olodaterol exhibits multi-compartmental disposition kinetics following both inhalation and intravenous administration. tga.gov.autga.gov.aundmctsgh.edu.twfda.gov

Volume of Distribution

The volume of distribution for olodaterol is high, reported to be 1,110 L. tga.gov.aundmctsgh.edu.twdrugbank.comnih.govresearchreview.co.nzmedicaldialogues.in This large volume suggests extensive distribution of the compound into the body's tissues. tga.gov.aundmctsgh.edu.twdrugbank.comresearchreview.co.nznih.gov

Protein Binding

In vitro studies have shown that the binding of olodaterol to human plasma proteins is approximately 60%. tga.gov.aumims.comdrugbank.comnih.govnih.gov This binding is independent of the drug's concentration. tga.gov.aundmctsgh.edu.twdrugbank.com

Distribution Characteristics of this compound

ParameterFindingSources
Volume of Distribution (Vd) 1,110 L tga.gov.aundmctsgh.edu.twdrugbank.comnih.govresearchreview.co.nzmedicaldialogues.in
Plasma Protein Binding Approximately 60% tga.gov.aumims.comdrugbank.comnih.govnih.gov

Tissue Distribution

Following administration, olodaterol exhibits multi-compartmental disposition kinetics. e-lactancia.orgtga.gov.au A key characteristic of olodaterol is its extensive distribution into tissues, as indicated by a high volume of distribution of 1,110 L in healthy volunteers. e-lactancia.orgtga.gov.audrugbank.com This extensive tissue distribution is further supported by preclinical studies in rats and dogs, which also showed a high apparent volume of distribution at steady state after inhalation. cbg-meb.nl In vitro studies have shown that the binding of olodaterol to human plasma proteins is approximately 60% and is independent of concentration. e-lactancia.orgdrugbank.com Animal studies have indicated that olodaterol-related material is poorly distributed to the brain. cbg-meb.nl

Biotransformation Pathways and Metabolites

Olodaterol undergoes substantial metabolism, primarily through two main pathways: direct glucuronidation and O-demethylation at the methoxy (B1213986) moiety, which is then followed by conjugation. e-lactancia.orgtga.gov.audrugbank.com

The O-demethylation of olodaterol is primarily mediated by the cytochrome P450 isozymes CYP2C9 and CYP2C8. e-lactancia.orgtga.gov.audrugbank.com The contribution of another major CYP isozyme, CYP3A4, to this metabolic process is considered negligible. e-lactancia.orgtga.gov.audrugbank.com

The direct glucuronidation of olodaterol involves several Uridine Diphosphate (B83284) Glycosyl Transferase (UGT) isoforms. Specifically, UGT2B7, UGT1A1, UGT1A7, and UGT1A9 have been identified as being involved in the formation of olodaterol glucuronides. e-lactancia.orgtga.gov.audrugbank.com Studies have shown that UGT2B7 exhibits the highest glucuronidation activity. fda.gov These UGT enzymes are expressed in key metabolic organs such as the intestine (UGT1A1, UGT1A7), liver (UGT1A1, UGT1A9, UGT2B7), and kidney (UGT1A9). fda.gov

Six metabolites of olodaterol have been identified. e-lactancia.orgtga.gov.audrugbank.com Among these, only the unconjugated demethylation product, known as SOM 1522, shows significant binding to beta2-receptors. e-lactancia.orgtga.gov.audrugbank.com However, this active metabolite is not detectable in the plasma following chronic inhalation of the recommended therapeutic dose, or even at doses up to four times higher. e-lactancia.orgtga.gov.audrugbank.com Therefore, olodaterol itself is considered the only compound responsible for the pharmacological effect. tga.gov.au The other metabolites, including the glucuronide conjugates of olodaterol and SOM 1522, have insignificant pharmacological activity. e-lactancia.org

Elimination and Excretion

The elimination of olodaterol from the body occurs through metabolic processes and subsequent excretion.

In healthy volunteers, the total clearance of olodaterol is 872 mL/min. tga.gov.audrugbank.commedicaldialogues.in The renal clearance, which is the volume of plasma cleared of the drug by the kidneys per unit of time, is 173 mL/min. tga.gov.audrugbank.commedicaldialogues.in This renal clearance value exceeds the glomerular filtration rate, suggesting that active secretion of olodaterol occurs in the kidneys. tga.gov.au In vitro experiments have supported this by showing that olodaterol is a substrate for the organic anion transporters OAT1 and OAT3, as well as the P-glycoprotein (P-gp) transporter, which are located in the proximal tubules of the kidney. cbg-meb.nltga.gov.au

Following intravenous administration of radiolabeled olodaterol, approximately 38% of the dose is recovered in the urine and 53% in the feces. nih.govdrugbank.commedicaldialogues.in Unchanged olodaterol accounts for 19% of the dose recovered in the urine after intravenous administration. drugbank.com After inhalation, about 5-7% of the dose is excreted as unchanged olodaterol in the urine at steady state. tga.gov.au

Pharmacokinetic Parameters of Olodaterol

Parameter Value
Volume of Distribution (Vd) 1,110 L e-lactancia.orgtga.gov.audrugbank.com
Plasma Protein Binding ~60% e-lactancia.orgdrugbank.com
Total Clearance 872 mL/min tga.gov.audrugbank.commedicaldialogues.in

| Renal Clearance | 173 mL/min tga.gov.audrugbank.commedicaldialogues.in |

Metabolizing Enzymes of Olodaterol

Metabolic Pathway Primary Enzymes Involved
O-Demethylation CYP2C9, CYP2C8 e-lactancia.orgtga.gov.audrugbank.com

| Glucuronidation | UGT2B7, UGT1A1, UGT1A7, UGT1A9 e-lactancia.orgtga.gov.audrugbank.com |

Compound Names Mentioned in the Article

Compound Name
This compound
Olodaterol
SOM 1522
Olodaterol glucuronide
CD 992
CD 10915
CD 11249

Terminal Half-Life Following Inhalation and Intravenous Administration

The terminal half-life of olodaterol exhibits a notable difference depending on the route of administration. Following intravenous administration in healthy volunteers, the terminal half-life is approximately 22 hours. tga.gov.audrugbank.come-lactancia.org In contrast, after oral inhalation, the terminal half-life is significantly longer, around 45 hours. tga.gov.audrugbank.comfda.gov This disparity suggests that the absorption process from the lungs, rather than the elimination process, is the rate-limiting step in the clearance of inhaled olodaterol. tga.gov.audrugbank.come-lactancia.org However, the effective half-life for a daily 5 mcg inhaled dose in patients with Chronic Obstructive Pulmonary Disease (COPD) has been calculated to be 7.5 hours. fda.govdrugs.com

A population pharmacokinetic analysis further elucidated the extended residence time of olodaterol in the lungs. nih.gov This study revealed a long terminal plasma half-life of 82.5 hours after both inhalation and intravenous administration, indicating it's governed by systemic disposition rather than absorption. nih.gov The analysis identified that a significant portion of the dose that reaches the lungs is absorbed slowly. nih.gov

Administration RouteTerminal Half-Life (Hours)Population
Intravenous22Healthy Volunteers tga.gov.audrugbank.come-lactancia.org
Inhalation45Healthy Volunteers tga.gov.audrugbank.comfda.gov
Inhalation (Effective)7.5COPD Patients fda.govdrugs.com
Inhalation & Intravenous (Population PK Analysis)82.5Healthy Volunteers nih.gov

Excretion Routes (Urine, Feces)

Following intravenous administration of radiolabeled olodaterol, the primary routes of excretion are through feces and urine. Approximately 53% of the radioactive dose is recovered in the feces, and 38% to 42.5% is found in the urine. tga.gov.audrugbank.come-lactancia.org Of the amount recovered in the urine after intravenous administration, 19% is unchanged olodaterol. tga.gov.audrugbank.come-lactancia.org

After oral administration, the excretion pattern shifts, with the majority of the dose (84%) being recovered in the feces and a smaller portion (9%) in the urine. tga.gov.audrugbank.comdrugs.com Following inhalation, about 5-7% of the dose is excreted as unchanged olodaterol in the urine at steady state in healthy volunteers. tga.gov.audrugs.com More than 90% of the administered dose is excreted within 6 days after intravenous administration and 5 days after oral administration. tga.gov.au

Administration RouteExcretion RoutePercentage of Dose RecoveredForm of Recovered Drug
IntravenousFeces53% tga.gov.audrugbank.come-lactancia.orgRadioactive dose
Urine38% - 42.5% tga.gov.audrugbank.come-lactancia.orgRadioactive dose (19% unchanged olodaterol) tga.gov.audrugbank.come-lactancia.org
OralFeces84% tga.gov.audrugbank.comdrugs.comRadioactive dose
Urine9% tga.gov.audrugbank.comdrugs.comRadioactive dose
InhalationUrine5-7% tga.gov.audrugs.comUnchanged olodaterol at steady state

Linearity and Steady-State Pharmacokinetics

Olodaterol demonstrates linear pharmacokinetics. tga.gov.autga.gov.au Systemic exposure increases in a dose-proportional manner following single inhaled doses ranging from 5 to 70 micrograms and multiple once-daily inhaled doses from 2 to 20 micrograms. tga.gov.aupom.go.id

Upon repeated once-daily inhalation, steady-state plasma concentrations of olodaterol are typically achieved after 8 days. tga.gov.aupom.go.id At steady state, the extent of exposure is increased by up to 1.8-fold compared to a single dose. tga.gov.aupom.go.id

Impact of Organ Impairment on Pharmacokinetics

Studies have shown that mild to moderate hepatic impairment does not significantly affect the systemic exposure to olodaterol. tga.gov.aue-lactancia.orgdrugs.com Consequently, no dose adjustment is generally required for patients with these conditions. drugs.com The impact of severe hepatic impairment on the pharmacokinetics of olodaterol has not been investigated. tga.gov.aue-lactancia.orgdrugs.com

In a study involving subjects with mild and moderate hepatic impairment, the geometric mean ratios for dose-normalized area under the plasma concentration-time curve (AUC) from time zero to 4 hours, when compared to healthy subjects, were 97% and 105%, respectively. researchgate.netnih.gov The corresponding values for dose-normalized maximum concentration (Cmax) were 112% for mild impairment and 99% for moderate impairment. nih.govnih.gov

In individuals with severe renal impairment, defined as a creatinine (B1669602) clearance of less than 30 mL/min, the systemic exposure to olodaterol was moderately increased. tga.gov.aue-lactancia.org On average, the systemic exposure was 1.4-fold higher in this group compared to healthy volunteers. tga.gov.aue-lactancia.org Despite this increase, it is not considered clinically relevant, and therefore, no dose adjustment is typically necessary for patients with renal impairment. e-lactancia.orgdrugs.com

A study focusing on severe renal impairment found the geometric mean ratio of the area under the plasma concentration-time curve from 0 to 4 hours (AUC₀₋₄) to be 135% compared to healthy subjects, and the ratio for maximum concentration (Cmax) was 137%. researchgate.netnih.gov In cases of severe renal impairment, the renal clearance of olodaterol was found to be reduced to 20% of the normal rate. researchgate.netnih.gov

Preclinical Research and Translational Studies of Olodaterol Hydrochloride

In Vitro Characterization

The initial assessment of olodaterol (B163178) hydrochloride involved a series of in vitro experiments to determine its fundamental pharmacological characteristics at a cellular and tissue level.

Agonistic Activity at Human Beta2-Adrenoceptors (EC50, Intrinsic Activity)

In vitro studies have consistently demonstrated that olodaterol is a potent and nearly full agonist at the human beta2-adrenoceptor (hβ2-AR). nih.govnih.govresearchgate.net The concentration of a drug that gives a response halfway between the baseline and maximum response is known as the EC50. For olodaterol, the EC50 at the hβ2-AR has been reported to be 0.1 nM. nih.govresearchgate.netcbg-meb.nl Intrinsic activity, a measure of a drug's ability to produce a maximal response, is often compared to a reference full agonist like isoprenaline. Olodaterol exhibits an intrinsic activity of 88% compared to isoprenaline, indicating it is a nearly full agonist. nih.govnih.govresearchgate.netcbg-meb.nl Another report cites an EC50 of 0.12 nM and the same intrinsic activity of 88%. tga.gov.autga.gov.au

Table 1: In Vitro Agonistic Activity of Olodaterol at the Human Beta2-Adrenoceptor

Parameter Value Reference Compound
EC50 0.1 nM -

| Intrinsic Activity | 88% | Isoprenaline |

Selectivity Profiles (Beta1- and Beta3-Adrenoceptors)

A crucial aspect of a beta2-agonist's profile is its selectivity for the target receptor over other beta-adrenoceptor subtypes, namely beta1 (predominantly in the heart) and beta3 (predominantly in adipose tissue), to minimize off-target effects. e-lactancia.orghpra.ie In vitro studies have shown that olodaterol possesses a significant selectivity profile. nih.govnih.govresearchgate.net It has been found to have a 241-fold greater agonist activity at beta2-adrenoceptors compared to beta1-adrenoceptors and a 2299-fold greater agonist activity compared to beta3-adrenoceptors. cbg-meb.nle-lactancia.orghpra.ieboehringer-ingelheim.compom.go.id Another study reported a similar high selectivity, with 219-fold selectivity for beta1 and 1622-fold for beta3-adrenoceptors. nih.govresearchgate.net In contrast to some other beta-agonists that show full or partial agonism across all beta-adrenoceptor subtypes, olodaterol is only a partial agonist at the human beta1-adrenoceptor. nih.gov

Table 2: Selectivity Profile of Olodaterol for Human Beta-Adrenoceptors

Receptor Subtype Selectivity Fold (vs. Beta2)
Beta1-Adrenoceptor 241 cbg-meb.nle-lactancia.orghpra.ieboehringer-ingelheim.compom.go.id

| Beta3-Adrenoceptor | 2299 cbg-meb.nle-lactancia.orghpra.ieboehringer-ingelheim.compom.go.id |

Reversal of Contraction in Isolated Human Bronchi

The functional consequence of olodaterol's agonistic activity was investigated in isolated human bronchi. In these ex vivo experiments, olodaterol potently and dose-dependently reversed contraction induced by various stimuli. nih.govnih.govresearchgate.netnih.gov The efficacy of olodaterol in reversing these contractions was found to be statistically similar to that of the nearly full agonist formoterol (B127741) under all tested conditions. nih.gov Both olodaterol and formoterol demonstrated comparable potencies and maximal effects (Emax) at both resting tone and in the presence of contracting agents. nih.gov

In Vivo Animal Models

Following the promising in vitro results, the pharmacological effects of olodaterol hydrochloride were further investigated in living organisms to assess its bronchoprotective effects, as well as the onset and duration of its action.

Bronchoprotective Effects in Guinea Pigs and Dogs

In vivo studies in anesthetized guinea pigs and dogs have demonstrated the significant bronchoprotective effects of olodaterol against acetylcholine-induced bronchoconstriction. nih.govnih.govresearchgate.netfda.gov In guinea pigs, olodaterol provided a complete reversal of acetylcholine-induced bronchoconstriction. researchgate.net Similarly, in dogs, olodaterol showed a protective effect against acetylcholine-induced bronchoconstriction. cbg-meb.nl These studies confirmed the bronchodilator properties of olodaterol in relevant animal models of airway constriction. dovepress.com

Onset and Duration of Action in Animal Models

A key characteristic of a long-acting beta2-agonist is a rapid onset and a prolonged duration of action. In both guinea pig and dog models, olodaterol exhibited a rapid onset of action, comparable to that of formoterol. nih.govnih.govresearchgate.net The bronchoprotective effect of olodaterol was observed to last for over 24 hours in both species. nih.govresearchgate.netdovepress.comnewdrugapprovals.org This extended duration of action is a significant finding, as formoterol, when administered at an equally effective dose, did not maintain its efficacy over the full 24-hour period in these models. nih.govnih.govresearchgate.net The onset of action for olodaterol was noted to be within 10 minutes. fda.gov

Assessment of Systemic Pharmacodynamic Effects (e.g., Heart Rate, Serum Electrolytes)

Preclinical investigations in various animal models have assessed the systemic pharmacodynamic effects of olodaterol, focusing on cardiovascular and metabolic parameters.

In conscious dogs, the administration of olodaterol was monitored for its effects on heart rate and serum electrolytes. nih.gov Safety pharmacology studies in dogs revealed that olodaterol could induce a dose-dependent decrease in blood pressure and an increase in heart rate. fda.govcbg-meb.nl These hemodynamic effects are consistent with the known effects of beta-2 adrenergic agonists. fda.gov Specifically, in rats, inhalation administration led to a decrease in blood pressure and tachycardia. cbg-meb.nl

Regarding serum electrolytes, olodaterol administration resulted in a reduction of urine volume and electrolyte excretion, suggesting an anti-diuretic effect. fda.gov However, no significant changes in urinalysis parameters were observed in rats or dogs. fda.gov In dog models, monitoring of serum potassium, lactate, and glucose was conducted to evaluate systemic effects. nih.gov While mild increases in heart rate were noted, the combination of olodaterol with other compounds like tiotropium (B1237716) or ciclesonide (B122086) did not exacerbate effects on plasma potassium, lactate, or glucose levels. cbg-meb.nl

A study in healthy volunteers also investigated the effect of olodaterol on the QT/QTc interval. Single doses demonstrated a dose-dependent increase in the mean change from baseline in the QT interval, although the upper limit of the confidence intervals remained below the threshold of clinical concern at all tested dose levels. tga.gov.au

Table 1: Systemic Pharmacodynamic Effects of Olodaterol in Preclinical Models

ParameterSpeciesEffectReference
Heart Rate DogDose-dependent increase fda.govcbg-meb.nl
RatTachycardia cbg-meb.nl
Blood Pressure DogDose-dependent decrease fda.govcbg-meb.nl
RatDecrease cbg-meb.nl
Serum Electrolytes Rat, DogReduced electrolyte excretion fda.gov
Urine Volume Rat, DogReduction, suggesting anti-diuretic effect fda.gov
QTc Interval HumanDose-dependent increase, not clinically significant at tested doses tga.gov.au

Anti-Inflammatory Effects in Preclinical Models

Recent preclinical research has explored the potential anti-inflammatory properties of olodaterol, extending beyond its established bronchodilatory effects. In vitro studies using pulmonary fibroblasts have demonstrated anti-inflammatory effects. dovepress.com Further investigations have shown that olodaterol can inhibit the recruitment of neutrophils to the lungs and the secretion of inflammatory mediators like TNF-α in response to inflammatory stimuli in animal models. nih.gov

Studies using murine and guinea pig models of cigarette smoke- and lipopolysaccharide-induced lung inflammation found that olodaterol dose-dependently reduced cell influx and the release of pro-inflammatory mediators. researchgate.net Mechanistically, olodaterol was shown to decrease the release of pro-inflammatory mediators from human lung tissue explants and whole blood, and it also reduced the expression of the CD11b adhesion molecule on granulocytes. researchgate.net However, it did not directly affect neutrophil migration induced by IL-8. researchgate.net

In human bronchial epithelial cells from patients with and without Chronic Obstructive Pulmonary Disease (COPD), olodaterol was found to reduce the secretion of interleukin-8 (IL-8) and decrease mucus production following respiratory syncytial virus (RSV) infection. nih.gov This anti-inflammatory effect was mediated through the β2-adrenergic receptor. nih.gov The combination of olodaterol with tiotropium has also shown a greater than additive bronchoprotective effect in both guinea pigs and dogs. cbg-meb.nltandfonline.comdovepress.com

Reproductive Toxicity Studies

Reproductive toxicity studies for olodaterol have been conducted in rats and rabbits via the inhalation route. fda.gov In rats, olodaterol did not demonstrate any adverse effects on male or female fertility or early embryonic development. tga.gov.au No teratogenic effects were observed in rats even at high doses. tga.gov.aufda.gov Olodaterol and its metabolites were found to cross the placenta in rats and have been detected in the milk of lactating rats. tga.gov.au

In rabbits, however, olodaterol was shown to be teratogenic at high doses, leading to fetal toxicities characteristic of beta-adrenoceptor stimulation. tga.gov.aufda.govfda.gov These included cardiovascular abnormalities such as enlarged or small heart atria or ventricles, as well as skeletal issues like split or distorted sternum, and eye abnormalities. fda.govfda.gov

No impairment of fertility was observed in preclinical studies. hpra.iee-lactancia.org

Table 2: Summary of Reproductive Toxicity Findings for Olodaterol

Study TypeSpeciesKey FindingsReference
Fertility and Early Embryonic Development RatNo adverse effects on male or female fertility or early embryonic development. tga.gov.au
Teratogenicity RatNo teratogenic effects observed. fda.govtga.gov.aufda.gov
Teratogenicity RabbitTeratogenic at high doses, causing fetal toxicities including cardiovascular and skeletal abnormalities. fda.govtga.gov.aufda.govfda.gov
Placental Transfer RatOlodaterol and/or its metabolites crossed the placenta. tga.gov.aufda.gov
Lactation RatOlodaterol and/or its metabolites detected in the milk of lactating rats. tga.gov.au

Carcinogenicity Studies

Two-year inhalation carcinogenicity studies of olodaterol were conducted in both rats and mice. cbg-meb.nl In female rats, a statistically significant increase in leiomyomas of the mesovarian tissue was observed at higher doses. fda.gov Similarly, in female mice, a statistically significant increase in the combination of benign uterine leiomyomas and malignant leiomyosarcomas was seen. fda.gov

These tumor findings in the female reproductive tract of rodents are considered a class effect of β2-adrenergic receptor agonists and have been observed with other drugs in this class. fda.govcbg-meb.nl There is currently no clinical evidence to suggest that these findings are relevant to humans, and they are not considered to indicate a carcinogenic hazard to patients. fda.govtga.gov.au No tumor findings were observed in male mice. fda.gov

Table 3: Carcinogenicity Study Findings for Olodaterol

SpeciesSexFindingsRelevance to HumansReference
RatFemaleStatistically significant increase in leiomyomas of the mesovarian tissue at higher doses.Considered a class effect of β2-agonists; relevance to humans is unknown. fda.govcbg-meb.nl
MouseFemaleStatistically significant increase in combined benign uterine leiomyomas and malignant leiomyosarcomas.Considered a class effect of β2-agonists; relevance to humans is unknown. fda.govcbg-meb.nl
MouseMaleNo tumor findings.- fda.gov

Clinical Research and Efficacy Assessments of Olodaterol Hydrochloride

Phase I Studies: Dose-Response and Pharmacokinetics in Healthy Subjects and Patients

Phase I trials focused on the initial safety, tolerability, and pharmacokinetic profile of olodaterol (B163178) in both healthy volunteers and patients with respiratory conditions. In a single ascending dose study involving healthy subjects, inhaled olodaterol was administered at escalating doses. fda.gov The results demonstrated that olodaterol exhibits multi-exponential disposition kinetics, with maximum plasma concentrations generally reached within 10 to 20 minutes after inhalation. fda.gov The systemic exposure to olodaterol was found to be approximately dose-proportional. fda.govnih.gov The terminal half-life of olodaterol averaged around 45 hours, supporting the potential for once-daily dosing. fda.gov

Pharmacokinetic studies in healthy volunteers also revealed that a significant portion of the inhaled olodaterol dose has an extended residence time in the lungs. nih.gov This prolonged pulmonary residence is a key factor contributing to its 24-hour duration of action. nih.gov Studies investigating the influence of intrinsic factors showed that while systemic exposure might be higher in certain populations like Asians compared to Caucasians, no dose adjustments were deemed necessary based on age, gender, or weight. tga.gov.aumedsafe.govt.nz Furthermore, dedicated Phase I studies in subjects with mild to moderate hepatic impairment and severe renal impairment concluded that these conditions did not lead to a clinically relevant increase in systemic exposure to olodaterol after a single inhaled dose. nih.govresearchgate.net

Phase II Studies: Dose Ranging and Initial Efficacy in COPD and Asthma

Phase II studies were designed to determine the optimal dosage of olodaterol and to gather initial evidence of its efficacy in patients with COPD and asthma. tga.gov.aufda.gov These trials explored a range of doses, typically from 2 µg to 20 µg, to identify the most appropriate dose for further investigation in large-scale Phase III trials. fda.govnih.gov

Investigation of 24-Hour Bronchodilation

A key focus of Phase II studies was to confirm the 24-hour bronchodilatory profile of olodaterol. nih.govnih.gov In a single-center, double-blind, placebo-controlled, crossover study in COPD patients, single doses of olodaterol (2 µg, 5 µg, 10 µg, and 20 µg) all provided significantly greater bronchodilation over a 24-hour period compared to placebo. nih.gov The bronchodilatory effect was maintained throughout the 24-hour dosing interval, supporting the feasibility of a once-daily dosing regimen. nih.govnih.gov Another study comparing once-daily versus twice-daily dosing of olodaterol in COPD patients found that the 5 µg once-daily dose provided a superior bronchodilatory profile compared to a 2 µg twice-daily dose and a similar degree of bronchodilation over 24 hours compared to double the total daily dose administered as 10 µg once-daily or 5 µg twice-daily. nih.gov These findings were crucial in establishing the once-daily administration of olodaterol for subsequent clinical development. nih.govnih.gov

Dose-Response Relationships

Phase II trials clearly demonstrated a dose-response relationship for olodaterol's efficacy. fda.govnih.govdovepress.com In a 4-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study in patients with COPD, all evaluated doses of olodaterol (2 µg, 5 µg, 10 µg, and 20 µg) resulted in statistically significant increases in trough Forced Expiratory Volume in 1 second (FEV1) compared to placebo. nih.gov The study showed a clear dose-dependent improvement in pulmonary function, with the 10 µg and 20 µg doses appearing to form the plateau of the dose-response curve. nih.gov Similarly, a study investigating the addition of different doses of olodaterol to tiotropium (B1237716) therapy also demonstrated a dose-response relationship for the improvement in lung function. nih.gov Based on the comprehensive data from these Phase II trials, the 5 µg and 10 µg once-daily doses of olodaterol were selected as the most appropriate for the extensive Phase III clinical program in COPD. fda.govnih.gov

Phase III Pivotal Trials in Chronic Obstructive Pulmonary Disease (COPD)

The Phase III clinical trial program for olodaterol in COPD consisted of a series of large-scale, pivotal studies designed to provide robust evidence of its long-term efficacy and safety. tga.gov.aunih.gov These trials were meticulously designed to meet the rigorous standards of regulatory agencies worldwide. nih.gov

Study Designs: Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, Crossover

The Phase III pivotal trials for olodaterol employed a variety of robust study designs to ensure the validity and reliability of the results. nih.govresearchreview.co.nzdovepress.com The majority of these studies were randomized, double-blind, and placebo-controlled, which are considered the gold standard in clinical research. nih.govnih.govnih.gov In these trials, patients were randomly assigned to receive either olodaterol, a placebo, or an active comparator, and neither the patients nor the investigators knew which treatment was being administered. nih.govnih.gov

The parallel-group design was commonly used, where different groups of patients received different treatments concurrently for a specified period, often 48 weeks. nih.govnih.gov This design allows for the direct comparison of the long-term effects of olodaterol against placebo and other active treatments. nih.gov

Some Phase III studies also utilized a crossover design. tga.gov.auresearchreview.co.nz In this design, each patient receives all treatments in a sequential order, with a washout period between treatments to eliminate any carryover effects. researchreview.co.nz This design allows for within-patient comparisons, which can increase statistical power and reduce the number of participants needed. For instance, some trials were designed as randomized, double-blind, placebo- and active-controlled, crossover studies to evaluate the 24-hour lung function profile of olodaterol. tga.gov.au

The comprehensive Phase III program for olodaterol included several replicate studies to ensure the consistency and reproducibility of the findings. nih.govresearchreview.co.nz

Primary Efficacy Endpoints (e.g., FEV1 AUC0-3, Trough FEV1)

The primary measure of efficacy in the Phase III pivotal trials of olodaterol was the improvement in lung function, assessed through specific spirometric parameters. nih.govnih.govdovepress.com The co-primary efficacy endpoints were consistently defined across the major studies and included:

Forced Expiratory Volume in 1 second (FEV1) Area Under the Curve from 0 to 3 hours (FEV1 AUC0-3): This endpoint measures the average change in FEV1 from baseline over the first three hours after dosing. It reflects the onset and initial peak bronchodilator effect of the medication. nih.govnih.gov

Trough FEV1: This endpoint measures the change in FEV1 from baseline just before the next dose is administered, typically 24 hours after the previous dose for a once-daily medication. It is a critical indicator of the duration of the bronchodilator effect and the ability of the drug to provide sustained improvement in lung function over the entire dosing interval. nih.govnih.gov

In two replicate 48-week, randomized, double-blind, placebo-controlled, parallel-group Phase III trials, both the 5 µg and 10 µg doses of olodaterol demonstrated statistically significant improvements in both FEV1 AUC0-3 and trough FEV1 response at 12 weeks compared to placebo. nih.gov These improvements were sustained over the entire 48-week treatment period. nih.gov Similar significant improvements in these primary endpoints were observed in other pivotal 48-week studies comparing olodaterol to both placebo and an active comparator, formoterol (B127741). nih.gov

The following table summarizes the primary efficacy endpoints from representative Phase III studies:

StudyTreatment ArmsPrimary Efficacy Endpoints
Replicate 48-week studies (1222.11 & 1222.12) Olodaterol 5 µg, Olodaterol 10 µg, PlaceboFEV1 AUC0-3 response at 12 weeks, Trough FEV1 response at 12 weeks
Replicate 48-week studies (1222.13 & 1222.14) Olodaterol 5 µg, Olodaterol 10 µg, Formoterol 12 µg, PlaceboFEV1 AUC0-3 response at 24 weeks, Trough FEV1 response at 24 weeks, Mahler transition dyspnea index total score after 24 weeks

These primary endpoints, consistently met across multiple large-scale trials, provided strong evidence for the efficacy of olodaterol as a once-daily maintenance bronchodilator for patients with COPD. nih.govnih.gov

Long-Term Efficacy (e.g., 48-Week Studies)

The long-term efficacy of olodaterol hydrochloride has been substantiated in several 48-week, Phase III, randomized, double-blind, placebo-controlled clinical trials involving patients with moderate to very severe chronic obstructive pulmonary disease (COPD). dovepress.comnih.govdovepress.com These studies consistently demonstrated that once-daily administration of olodaterol leads to significant improvements in lung function compared to placebo. dovepress.comnih.gov

In two replicate 48-week studies (1222.11 and 1222.12), olodaterol administered at doses of 5 µg and 10 µg once daily resulted in statistically significant improvements in Forced Expiratory Volume in 1 second (FEV1) Area Under the Curve from 0 to 3 hours (AUC₀₋₃) and trough FEV1 response at 12 weeks compared to placebo. nih.govdovepress.com These improvements in lung function were maintained over the entire 48-week treatment period. nih.gov Specifically, the FEV1 AUC₀₋₃ response remained significantly better than placebo at all measured time points throughout the 48 weeks (p<0.0001). nih.gov Similarly, trough FEV1 response was also significantly improved with both doses of olodaterol compared to placebo for the duration of the studies. nih.gov

Another pair of 48-week trials (1222.13 and 1222.14) that included both placebo and an active comparator (formoterol) further confirmed these findings. nih.govnih.gov In these studies, olodaterol again demonstrated significant improvements in FEV1 AUC₀₋₃ and trough FEV1 responses versus placebo after 24 weeks of treatment. nih.govnih.gov The bronchodilator effects of olodaterol were sustained throughout the 48-week treatment period. tga.gov.au

Interactive Data Table: Summary of Long-Term Efficacy Data from 48-Week Olodaterol Studies

StudyTreatment GroupPrimary EndpointResult vs. Placebop-value
1222.11 & 1222.12Olodaterol 5 µgFEV1 AUC₀₋₃ at 12 weeksSignificant Improvement<0.0001
1222.11 & 1222.12Olodaterol 10 µgFEV1 AUC₀₋₃ at 12 weeksSignificant Improvement<0.0001
1222.11Olodaterol 5 µg & 10 µgTrough FEV1 at 12 weeksSignificant Improvement<0.0001
1222.12Olodaterol 5 µg & 10 µgTrough FEV1 at 12 weeksSignificant Improvement<0.05
1222.13 & 1222.14Olodaterol 5 µgFEV1 AUC₀₋₃ at 24 weeks0.151 L & 0.129 L improvement<0.0001
1222.13 & 1222.14Olodaterol 10 µgFEV1 AUC₀₋₃ at 24 weeks0.165 L & 0.154 L improvement<0.0001
1222.13 & 1222.14Olodaterol 5 µg & 10 µgTrough FEV1 at 24 weeks0.053-0.085 L improvement<0.01

Sustained Bronchodilation over 24 Hours

A key characteristic of this compound is its ability to provide sustained bronchodilation over a 24-hour period, which supports a once-daily dosing regimen. nih.govnih.govnih.gov This prolonged effect has been consistently demonstrated in various clinical trials. tga.gov.autga.gov.au

Preclinical studies first suggested that olodaterol has a 24-hour bronchodilatory effect. nih.gov This was subsequently confirmed in clinical studies. For instance, a single-dose, crossover study in patients with COPD showed that all tested doses of olodaterol (2 µg, 5 µg, 10 µg, and 20 µg) provided significantly greater bronchodilation over 24 hours compared to placebo (p<0.001). nih.gov The study measured the 24-hour post-dosing FEV1, which showed a clear dose-response relationship. nih.gov

Furthermore, 6-week studies specifically designed to evaluate the 24-hour lung function profile of olodaterol demonstrated statistically significant improvements in FEV1 AUC from 0 to 12 hours (AUC₀₋₁₂), 12 to 24 hours (AUC₁₂₋₂₄), and the full 24 hours (AUC₀₋₂₄) at the end of the treatment period compared to placebo. tga.gov.au The sustained bronchodilator effect at the end of the 24-hour dosing interval was also evidenced by the statistically significant improvement in mean trough FEV1 response after 12 and 24 weeks of treatment in long-term studies. tga.gov.au

Impact on Lung Function Parameters (e.g., FEV1, FVC)

This compound has a significant positive impact on key lung function parameters, most notably the forced expiratory volume in one second (FEV1) and forced vital capacity (FVC). nih.govnih.gov

In two major 48-week, placebo-controlled studies (1222.11 and 1222.12), both 5 µg and 10 µg doses of olodaterol resulted in statistically significant improvements in the FEV1 area under the curve from 0 to 3 hours (AUC₀₋₃) response and trough FEV1 response compared to placebo. nih.govdovepress.com These improvements were observed at 12 weeks and were maintained for the entire 48-week duration of the studies. nih.gov

Similarly, in two other 48-week studies (1222.13 and 1222.14), which also included an active comparator (formoterol), olodaterol at both 5 µg and 10 µg doses significantly improved FEV1 AUC₀₋₃ and trough FEV1 responses compared to placebo after 24 weeks of treatment. nih.gov For instance, the improvement in FEV1 AUC₀₋₃ with olodaterol 5 µg was 0.151 L and 0.129 L in the two studies, respectively (p<0.0001 for both). nih.gov The trough FEV1 response also showed significant improvements ranging from 0.053 L to 0.085 L (p<0.01). nih.gov

The impact on FVC mirrors the improvements seen in FEV1. In studies 1222.11 and 1222.12, the FVC AUC₀₋₃ response was significantly improved with both olodaterol doses at all time points over the 48 weeks compared to placebo (p<0.0001). nih.govdovepress.com In one of these studies, the trough FVC response was also statistically significantly improved at all time points over the 48-week period. nih.govdovepress.com

Interactive Data Table: Impact of Olodaterol on Lung Function Parameters (FEV1 and FVC)

StudyTreatment GroupParameterImprovement vs. Placebop-value
1222.11 & 1222.12Olodaterol 5 µg & 10 µgFEV1 AUC₀₋₃ (at 48 weeks)Significant Improvement<0.0001
1222.11Olodaterol 5 µg & 10 µgTrough FEV1 (at 48 weeks)Significant Improvement<0.0001
1222.12Olodaterol 5 µg & 10 µgTrough FEV1 (at 48 weeks)Significant Improvement<0.0001–P=0.0186
1222.13 & 1222.14Olodaterol 5 µgFEV1 AUC₀₋₃ (at 24 weeks)0.151 L & 0.129 L<0.0001
1222.13 & 1222.14Olodaterol 10 µgFEV1 AUC₀₋₃ (at 24 weeks)0.165 L & 0.154 L<0.0001
1222.11 & 1222.12Olodaterol 5 µg & 10 µgFVC AUC₀₋₃ (at 48 weeks)Significant Improvement<0.0001
1222.11Olodaterol 5 µg & 10 µgTrough FVC (at 48 weeks)Significant Improvement<0.0001–P<0.05

Reduction in Rescue Medication Use

A clinically important benefit of this compound treatment is the reduction in the need for rescue medication. dovepress.comnih.gov This indicates better day-to-day symptom control in patients with COPD.

In long-term, 48-week studies, patients treated with olodaterol consistently used less daytime and nighttime rescue salbutamol (B1663637) compared to those receiving placebo. tga.gov.au Combined analyses of these 48-week trials have confirmed that olodaterol leads to a reduction in the use of rescue medication. nih.gov

This reduction in reliance on short-acting bronchodilators highlights the efficacy of olodaterol in providing sustained bronchodilation and symptom control. dovepress.comresearchgate.net

Improvements in Dyspnea (e.g., TDI scores)

This compound has been shown to improve dyspnea, or shortness of breath, a key and debilitating symptom of COPD. dovepress.comnih.gov This is often measured using the Mahler Transition Dyspnea Index (TDI).

In two 48-week studies (1222.13 and 1222.14), the effect of olodaterol on dyspnea was a co-primary endpoint. nih.gov While the primary analysis did not show a significant difference in the TDI focal score for any active treatment versus placebo, a post-hoc analysis that accounted for patient discontinuations did demonstrate a statistically significant improvement for olodaterol compared to placebo. nih.gov

However, it is important to note that in two other 24-week studies, treatment with olodaterol was not associated with significant improvements in the TDI focal score compared to placebo. dovepress.com

In studies involving the combination of tiotropium and olodaterol, statistically significant improvements in the TDI focal score were observed at 24 weeks for the fixed-dose combinations compared to their individual components (p<0.05). dovepress.com In a separate study, a combination of tiotropium/olodaterol also led to a greater improvement in the TDI score compared to tiotropium alone in treatment-naïve COPD patients. nih.gov

Effects on Health-Related Quality of Life (e.g., SGRQ scores)

Treatment with this compound has demonstrated improvements in health-related quality of life (HRQoL) for patients with COPD, as measured by the St. George's Respiratory Questionnaire (SGRQ). dovepress.comnih.gov

In two 48-week studies (1222.13 and 1222.14), olodaterol significantly improved the mean SGRQ total score after 24 weeks compared to placebo. tga.gov.au Improvements were observed across all three domains of the SGRQ: symptoms, activities, and impact. tga.gov.au Notably, a higher percentage of patients treated with olodaterol (50.2%) achieved a clinically meaningful improvement in their SGRQ total score (a decrease of 4 units or more) compared to those on placebo (36.4%). tga.gov.au

In the OTEMTO 1 and 2 studies, the combination of tiotropium and olodaterol also led to significant improvements in the SGRQ total score compared to placebo. bohrium.comresearchreview.co.nz In OTEMTO 1, the tiotropium/olodaterol 5/5 µg combination improved the SGRQ total score by 4.89 units versus placebo (p<0.0001). bohrium.comresearchreview.co.nz Similar results were seen in OTEMTO 2 with an improvement of 4.56 units versus placebo (p<0.0001). bohrium.comresearchreview.co.nz These improvements were also significant when compared to tiotropium alone in the OTEMTO 1 study. bohrium.comresearchreview.co.nz

These findings suggest that the benefits of olodaterol on lung function translate into meaningful improvements in how patients feel and function in their daily lives. dovepress.comresearchgate.net

Interactive Data Table: Effect of Olodaterol on Health-Related Quality of Life (SGRQ Scores)

StudyTreatment GroupEndpointImprovement vs. Placebop-value
1222.13 & 1222.14 (24 weeks)Olodaterol 5 µgSGRQ Total Score-2.8<0.05
OTEMTO 1 (12 weeks)Tiotropium/Olodaterol 5/5 µgSGRQ Total Score-4.89<0.0001
OTEMTO 2 (12 weeks)Tiotropium/Olodaterol 5/5 µgSGRQ Total Score-4.56<0.0001

Improvements in Exercise Endurance Time

This compound has been shown to improve exercise endurance in patients with COPD, a crucial aspect of managing the disease and improving physical activity levels. dovepress.comnih.govnih.gov

Two replicate, 6-week, crossover studies (1222.37 and 1222.38) specifically investigated the effect of olodaterol on symptom-limited exercise tolerance. tga.gov.aunih.govnih.gov In these studies, olodaterol 5 µg significantly improved exercise endurance time compared to placebo by 14.0% (a mean difference of 52 seconds; p<0.001) in one study and 11.8% (a mean difference of 42 seconds; p<0.01) in the other. tga.gov.aunih.govnih.gov The 10 µg dose of olodaterol also showed similar significant improvements in exercise endurance. nih.govnih.gov

The improvements in exercise endurance are associated with olodaterol's ability to reduce lung hyperinflation, leading to an increased inspiratory capacity both at rest and during exercise compared to placebo. tga.gov.aunih.govescholarship.org

Combination therapy with tiotropium and olodaterol has also demonstrated benefits in exercise endurance. escholarship.org Pooled analyses have shown that this combination improves exercise endurance time compared to placebo after 6 weeks of treatment. escholarship.org

Subgroup Analyses (e.g., GOLD Stages)

Clinical trials investigating this compound have included subgroup analyses to determine its efficacy across different patient populations, particularly those categorized by the Global Initiative for Chronic Obstructive Lung Disease (GOLD) stages of airflow limitation. In two replicate 48-week, placebo-controlled Phase III trials in patients with GOLD 2–4 Chronic Obstructive Pulmonary Disease (COPD), olodaterol demonstrated significant improvements in lung function. nih.govdovepress.com The majority of patients in these pivotal 48-week trials were classified as GOLD II (50%) and GOLD III (40%), with a smaller proportion in GOLD IV (10%). tga.gov.au

In these studies, both 5 µg and 10 µg doses of olodaterol resulted in statistically significant improvements in Forced Expiratory Volume in 1 second (FEV₁) Area Under the Curve from 0–3 hours (AUC₀₋₃) and trough FEV₁ response compared to placebo at 12, 24, and 48 weeks. dovepress.comnih.gov For instance, in one pair of 48-week studies, approximately 12-13% of patients had GOLD stage 4 disease. dovepress.com Analyses of these trials showed that the treatment effect was consistent across various demographic and baseline spirometry subgroups. tga.gov.au There was a noted trend suggesting a greater treatment effect in patients with less severe baseline disease (GOLD II) compared to those with more severe impairment (GOLD III/IV). tga.gov.autga.gov.au

The fixed-dose combination of tiotropium and olodaterol has also been evaluated in patients with moderate to very severe COPD (GOLD 2-4). nih.govnih.gov These trials have consistently shown significant improvements in lung function and health-related quality of life with the combination therapy compared to the individual components across this patient population. nih.govnih.gov

Table 1: Overview of Patient Distribution by GOLD Stage in Pivotal Olodaterol Trials

GOLD Stage Percentage of Patients in 48-Week Trials tga.gov.au
GOLD II 50%
GOLD III 40%
GOLD IV 10%

Combination Therapies with this compound

A fixed-dose combination (FDC) of the long-acting muscarinic antagonist (LAMA) tiotropium bromide and the long-acting β₂-agonist (LABA) this compound has been extensively studied for the treatment of COPD. nih.govresearchgate.netnih.gov This combination therapy is intended for patients who may benefit from the dual mechanism of action provided by two different classes of bronchodilators. nih.govnih.gov Numerous large-scale clinical trials, such as the TONADO and OTEMTO studies, have established the efficacy of this LAMA/LABA combination in patients with moderate to very severe COPD. nih.goversnet.orgbohrium.com The trials consistently demonstrate that the combination therapy provides significant improvements in lung function and health-related quality of life compared to treatment with either tiotropium or olodaterol alone. nih.govnih.govnih.gov

The combination of olodaterol and tiotropium has been shown to produce synergistic effects on bronchodilation. researchgate.netnih.goversnet.org Preclinical studies have indicated that combining bronchodilators with different mechanisms of action can lead to a greater degree of bronchodilation than using either agent alone. dovepress.com β₂-agonists like olodaterol can amplify the bronchial smooth-muscle relaxation induced by muscarinic antagonists like tiotropium. dovepress.com

One study investigating the interaction between the two compounds on guinea pig tracheal smooth muscle found that tiotropium synergistically enhanced the relaxant effects of olodaterol. ersnet.org In the presence of tiotropium, the concentration-inhibition curves for olodaterol were shifted to the left, and the maximal relaxation effect was significantly increased. ersnet.org The study concluded that this synergistic action may be due to allosteric modulation, where tiotropium acts on allosteric sites on the β₂-adrenoceptors, thereby increasing the affinity and intrinsic efficacy of olodaterol. ersnet.org This molecular cross-talk provides a pharmacological basis for the enhanced bronchodilation observed in clinical settings. ersnet.orgresearchgate.net

The fixed-dose combination of tiotropium and olodaterol has a significant positive impact on lung function in patients with COPD. nih.govnih.gov Large-scale, long-term studies have consistently demonstrated superior efficacy of the combination compared to its individual monocomponents. nih.gov

The pivotal 52-week TONADO trials, which enrolled over 5,000 patients, showed that both the 2.5/5 µg and 5/5 µg doses of tiotropium/olodaterol FDC resulted in statistically significant improvements in key lung function parameters compared to tiotropium or olodaterol alone. nih.govnih.gov The primary endpoints included the FEV₁ AUC₀₋₃ response and the trough FEV₁ response at 24 weeks. nih.gov For both endpoints, the combination therapy showed improvements that were significantly greater than those seen with either monotherapy. nih.govnih.gov For example, sustained improvements in trough FEV₁ were observed after 24 weeks of treatment with the FDC compared to the individual components. nih.gov

The ENERGITO study, a 6-week crossover trial, compared once-daily tiotropium/olodaterol with twice-daily salmeterol (B1361061)/fluticasone propionate (B1217596). nih.gov The results showed that tiotropium/olodaterol provided superior improvements in FEV₁ values over the full 24-hour dosing interval. nih.gov Specifically, the FEV₁ AUC from 0 to 12 hours (AUC₀₋₁₂) was significantly greater with both doses of tiotropium/olodaterol compared to the salmeterol/fluticasone propionate combination. nih.gov

Table 2: Improvement in FEV₁ AUC₀₋₁₂ from Baseline in the ENERGITO Study nih.gov

Treatment Group Improvement from Baseline (mL)
Tiotropium + Olodaterol (5/5 µg) 317
Tiotropium + Olodaterol (2.5/5 µg) 295
Salmeterol + Fluticasone Propionate (50/500 µg) 188
Salmeterol + Fluticasone Propionate (50/250 µg) 192

The combination of tiotropium and olodaterol has been studied for its effects on exercise performance, a critical factor in the quality of life for individuals with COPD. ersnet.org The MORACTO studies, two replicate 6-week trials, investigated the impact of the combination on inspiratory capacity and exercise endurance. ersnet.org The results showed that tiotropium/olodaterol significantly improved inspiratory capacity before and during exercise compared to placebo and the individual monotherapies. ersnet.org This reduction in lung hyperinflation translated into significant improvements in exercise endurance time and a reduction in the intensity of breathing discomfort compared to placebo. ersnet.org

However, the direct impact on neuromuscular fatigue is less clear. A randomized, crossover trial investigated whether the combination therapy could ameliorate the decline in neuromuscular performance during high-intensity cycling. physiology.orgnih.govnih.gov While the treatment resulted in a statistically significant increase in FEV₁, it did not significantly reduce performance fatigue at isotime or improve constant power endurance time compared to placebo in patients with mild-to-severe COPD. physiology.orgnih.govresearchgate.net The study concluded that a modest increase in FEV₁ did not alleviate neuromuscular performance fatigue or enhance cycle exercise tolerance in this patient group, which had largely preserved static lung volumes. nih.govresearchgate.net

Fixed-Dose Combination with Tiotropium Bromide (LAMA/LABA)

Comparative Efficacy with Monotherapies

Clinical trials have extensively evaluated the efficacy of this compound as a monotherapy in comparison to other long-acting bronchodilators for the management of Chronic Obstructive Pulmonary Disease (COPD).

Comparison with Tiotropium

Studies comparing olodaterol with tiotropium, a long-acting muscarinic antagonist (LAMA), have provided insights into their relative effects. While both are effective maintenance treatments, their combination has been shown to provide superior clinical outcomes compared to tiotropium alone. springermedizin.de Pooled analysis of four clinical trials (TONADO® 1 & 2 and OTEMTO® 1 & 2) involving patients naïve to maintenance therapy demonstrated that initiating treatment with a combination of tiotropium and olodaterol led to significantly greater improvements in lung function, health status, and dyspnea compared to tiotropium monotherapy. springermedizin.denih.gov

After 12 weeks, the tiotropium/olodaterol combination resulted in a greater increase in trough forced expiratory volume in one second (FEV1) from baseline (0.138 L) compared to tiotropium alone (0.082 L). springermedizin.de Similarly, health status, measured by the St. George's Respiratory Questionnaire (SGRQ) total score, improved more significantly with the combination therapy. springermedizin.de Patients also experienced a greater reduction in breathlessness, as measured by the Transition Dyspnea Index (TDI), with the combination treatment. springermedizin.deersnet.org A post-hoc analysis of the TONADO and OTEMTO trials also showed that escalating from LAMA monotherapy to the tiotropium/olodaterol combination significantly improved lung function and breathlessness. springermedizin.de

Comparison with Formoterol

Olodaterol has been compared with formoterol, a twice-daily long-acting beta2-agonist (LABA). Two replicate 48-week, Phase III, placebo-controlled studies (1222.13 and 1222.14) evaluated once-daily olodaterol (5 µg and 10 µg) against twice-daily formoterol (12 µg). nih.govresearchgate.net Both olodaterol and formoterol significantly improved lung function, as measured by FEV1 area under the curve from 0-3 hours (AUC₀₋₃) and trough FEV1, compared to placebo. nih.govdovepress.com While olodaterol demonstrated a comparable 24-hour bronchodilator profile to formoterol, it showed a significant improvement in the St. George's Respiratory Questionnaire (SGRQ) total score, a measure of quality of life, which was not seen with formoterol when compared to placebo. nih.govdovepress.comnih.gov Olodaterol has a rapid onset of action comparable to formoterol. nih.gov

Table 1: Comparative Efficacy of Olodaterol vs. Formoterol (48-Week Studies)
ParameterOlodaterol 5 µgOlodaterol 10 µgFormoterol 12 µgPlacebo
FEV₁ AUC₀₋₃ Response vs. Placebo (L) nih.govdovepress.com0.151 (Study 1) / 0.129 (Study 2)0.165 (Study 1) / 0.154 (Study 2)Significant improvement (value not specified)-
Trough FEV₁ Response vs. Placebo (L) nih.govdovepress.com0.053 - 0.085Significant improvement (value not specified)-
SGRQ Total Score Improvement vs. Placebo nih.govdovepress.comStatistically significantNot statistically significant-

Comparison with Salmeterol (in combination with Fluticasone)

The ENERGITO® study, a Phase IIIb crossover trial, compared once-daily tiotropium/olodaterol with twice-daily salmeterol/fluticasone propionate (a LABA/inhaled corticosteroid combination) in patients with moderate to severe COPD. nih.goversnet.org The results demonstrated that the tiotropium/olodaterol combination provided statistically significant and superior improvements in lung function over the full 24-hour dosing interval compared to the salmeterol/fluticasone combination. nih.govresearchgate.net

Specifically, after 6 weeks of treatment, the improvement from baseline in FEV1 AUC from 0-12 hours was significantly greater with tiotropium/olodaterol (317 mL) than with salmeterol/fluticasone (188 mL). nih.gov This superiority in lung function was also observed for the FEV1 AUC from 0-24 hours and trough FEV1. nih.gov A post-hoc analysis of the ENERGITO® study confirmed that these lung function benefits with tiotropium/olodaterol compared to salmeterol/fluticasone were consistent regardless of whether patients had received prior treatment with a LAMA, LABA, or inhaled corticosteroid. ersnet.org

Table 2: FEV₁ Improvement vs. Baseline in the ENERGITO® Study (6 Weeks)
TreatmentFEV₁ AUC₀₋₁₂ Improvement (mL) nih.govTrough FEV₁ Improvement vs. Salmeterol/Fluticasone (mL) nih.gov
Tiotropium/Olodaterol 5/5 µg317+58
Salmeterol/Fluticasone 50/500 µg188-

Comparison with Indacaterol (B1671819)

A network meta-analysis of 33 randomized controlled trials compared the efficacy of various LABA monotherapies. nih.gov At 12 weeks, indacaterol (75 µg once daily) was associated with a significant improvement in trough FEV1 compared to olodaterol (5 µg and 10 µg once daily). nih.gov Salmeterol (50 µg twice daily) was also found to be superior to olodaterol 5 µg once daily in improving trough FEV1. nih.gov However, an indirect comparison suggested that as a monotherapy, olodaterol was inferior to indacaterol for efficacy outcomes. pbs.gov.au

Pharmacodynamic Drug Interaction Studies with Other Agents (e.g., Ciclesonide)

Pharmacodynamic drug interaction studies have been conducted to assess the effects of olodaterol when co-administered with other respiratory medications. tga.gov.au Nonclinical studies in animal models (guinea pigs and dogs) investigated the combined effects of olodaterol with the inhaled corticosteroid ciclesonide (B122086). cbg-meb.nl

These studies demonstrated a bronchoprotective effect that was more than additive when olodaterol was combined with ciclesonide. cbg-meb.nl This suggests a potential for enhanced efficacy when these two classes of drugs are used together. tga.gov.au Importantly, the combination of olodaterol with ciclesonide did not have an additive effect on the mild increase in heart rate induced by olodaterol, nor did it affect plasma potassium, lactate, or glucose levels in these nonclinical models. cbg-meb.nl

In vitro studies using human liver microsomes indicated a lack of metabolic interaction between olodaterol and ciclesonide, with neither compound affecting the metabolism of the other. tga.gov.au While clinical interaction studies between olodaterol and ciclesonide are not extensively detailed in the provided results, the nonclinical data are supportive of their combined use from a pharmacodynamic standpoint. tga.gov.aucbg-meb.nl

Interaction studies have also been conducted with other agents. Co-administration with the strong dual CYP and P-gp inhibitor ketoconazole (B1673606) resulted in a 1.7-fold increase in systemic exposure to olodaterol. tga.gov.aunih.govfda.gov However, no dosage adjustment is considered necessary. nih.gov The pharmacokinetics of olodaterol were found to be comparable when co-administered with fluconazole (B54011) or tiotropium. fda.gov Caution is advised when olodaterol is used concomitantly with other adrenergic drugs, xanthine (B1682287) derivatives, steroids, or non-potassium-sparing diuretics, as these may potentiate certain systemic effects. nih.govmims.com

Drug Interactions and Pharmacovigilance Research of Olodaterol Hydrochloride

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when two drugs act on the same or related physiological systems, resulting in an additive, synergistic, or antagonistic effect.

Other Adrenergic Agents and Sympathomimetics

Concurrent use of olodaterol (B163178) hydrochloride with other adrenergic agents or sympathomimetics can potentiate the effects of olodaterol. tga.gov.aumims.comhpra.ietga.gov.aufda.gov This can lead to an increased risk of cardiovascular side effects such as tachycardia, palpitations, and changes in blood pressure. tga.gov.auhpra.iehres.ca Therefore, caution is advised when administering additional adrenergic drugs by any route. fda.govfda.govfda.gov It is recommended to avoid the concomitant use of other orally inhaled, long-acting β2-agonists. drugs.com

Beta-Blockers

Beta-adrenergic blocking agents can weaken or antagonize the therapeutic effects of olodaterol, a beta-agonist. tga.gov.aumims.comhpra.iemedsafe.govt.nz This interaction can lead to severe bronchospasm in patients with COPD. drugs.comnih.gov Consequently, the concurrent use of beta-blockers, including those in eye drops, with olodaterol is generally not recommended unless there are compelling reasons. tga.gov.aue-lactancia.org In situations where co-administration is necessary, cardioselective beta-blockers may be considered, but they should be used with caution. mims.comhpra.iemedsafe.govt.nz

QTc-Prolonging Agents (e.g., Monoamine Oxidase Inhibitors, Tricyclic Antidepressants, Antihistamines, Quinolones, Macrolides)

Olodaterol, like other beta2-agonists, has the potential to prolong the QTc interval. nih.govrxlist.com Co-administration with other drugs known to prolong the QTc interval can potentiate this effect, increasing the risk of ventricular arrhythmias. fda.govfda.govrxlist.com

Monoamine Oxidase Inhibitors (MAOIs) and Tricyclic Antidepressants (TCAs): These agents can potentiate the action of adrenergic agonists like olodaterol on the cardiovascular system. tga.gov.aumims.comhpra.iemedsafe.govt.nz Extreme caution is necessary when olodaterol is administered to patients being treated with MAOIs or TCAs. fda.govfda.govdrugs.comrxlist.com The concurrent use of MAOIs and TCAs can lead to serotonin (B10506) syndrome or a hypertensive crisis. nih.govnih.gov

Antihistamines, Quinolones, and Macrolides: Certain drugs within these classes are also known to prolong the QTc interval. drugbank.com For instance, some studies have shown interactions between macrolides like azithromycin (B1666446) and erythromycin (B1671065) with certain antihistamines, leading to increased drug levels and a potential for QTc prolongation. mdpi.com While specific studies on the interaction of all these agents with olodaterol are limited, the theoretical risk of additive QTc prolongation warrants caution. drugs.com

Xanthine (B1682287) Derivatives, Steroids, Diuretics (Potentiation of Hypokalemia)

The use of beta2-adrenergic agonists can lead to a decrease in serum potassium levels (hypokalemia), which can have adverse cardiovascular effects. tga.gov.aunih.gov This effect can be potentiated by the concomitant use of other drugs that also lower potassium levels.

Xanthine Derivatives, Steroids, and Non-Potassium-Sparing Diuretics: Concurrent treatment with these agents can potentiate any hypokalemic effect of olodaterol. tga.gov.aumims.comhpra.ietga.gov.aufda.govfda.gov The electrocardiogram (ECG) changes and/or hypokalemia that may result from the administration of non-potassium-sparing diuretics (such as loop or thiazide diuretics) can be acutely worsened by beta-agonists. fda.gov Caution is advised for co-administration. fda.govdrugs.com In patients with severe COPD, hypokalemia may be further potentiated by hypoxia, increasing the susceptibility to cardiac arrhythmias. tga.gov.aufda.gov

Pharmacokinetic Interactions

Pharmacokinetic interactions involve the alteration of the absorption, distribution, metabolism, or excretion of a drug by another substance.

Inhibitors of CYP2C9 and CYP2C8 (e.g., Fluconazole)

Olodaterol is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP2C8. tga.gov.audrugbank.comtga.gov.auwikipedia.orgfda.gov

Fluconazole (B54011): Drug interaction studies have been conducted using fluconazole, a known inhibitor of CYP2C9. tga.gov.autga.gov.aufda.govfda.govmedsafe.govt.nze-lactancia.orgfda.govtga.gov.au Co-administration of 400 mg of fluconazole once daily for 14 days did not have a clinically relevant effect on the systemic exposure to olodaterol. tga.gov.autga.gov.aufda.govmedsafe.govt.nze-lactancia.org Therefore, no dosage adjustment of olodaterol is considered necessary when administered with CYP2C9 inhibitors. drugs.come-lactancia.org

Ketoconazole (B1673606): In contrast, a drug interaction study with ketoconazole, a potent inhibitor of both P-glycoprotein (P-gp) and several CYP enzymes (including CYP3A4, CYP2C8, and CYP2C9), showed a significant increase in olodaterol exposure. mims.comfda.govfda.govmedsafe.govt.nzrxlist.comfda.gov Co-administration of 400 mg of ketoconazole once daily for 14 days resulted in a 1.7-fold increase in the maximum plasma concentration and area under the curve (AUC) of olodaterol. tga.gov.aumims.comtga.gov.aumedsafe.govt.nzrxlist.com Despite this increase, no dose adjustment is generally recommended, though caution may be warranted. mims.comtga.gov.audrugs.come-lactancia.org

Table 1: Summary of Drug Interactions with Olodaterol Hydrochloride

Interacting Drug Class/Agent Potential Effect Clinical Recommendation
Pharmacodynamic Interactions
Other Adrenergic Agents/Sympathomimetics Potentiation of cardiovascular effects. tga.gov.aumims.comhpra.ietga.gov.aufda.gov Use with caution; avoid concomitant use of other long-acting beta2-agonists. fda.govfda.govfda.govdrugs.com
Beta-Blockers Antagonism of olodaterol's bronchodilator effect, potential for severe bronchospasm. tga.gov.aumims.comhpra.iedrugs.commedsafe.govt.nznih.gov Generally avoid co-administration. If necessary, consider cardioselective beta-blockers with caution. tga.gov.aumims.comhpra.iemedsafe.govt.nze-lactancia.org
QTc-Prolonging Agents (MAOIs, TCAs, etc.) Increased risk of ventricular arrhythmias due to additive QTc prolongation. fda.govfda.govrxlist.com Use with extreme caution. fda.govfda.govdrugs.comrxlist.com
Xanthine Derivatives, Steroids, Diuretics Potentiation of hypokalemia. tga.gov.aumims.comhpra.ietga.gov.aufda.govfda.gov Use with caution and monitor potassium levels. fda.govdrugs.com
Pharmacokinetic Interactions
CYP2C9 Inhibitors (e.g., Fluconazole) No clinically relevant effect on olodaterol exposure. tga.gov.autga.gov.aufda.govmedsafe.govt.nze-lactancia.org No dosage adjustment required. drugs.come-lactancia.org
Potent CYP and P-gp Inhibitors (e.g., Ketoconazole) Increased systemic exposure to olodaterol. mims.comfda.govfda.govmedsafe.govt.nzrxlist.com No dosage adjustment generally required, but caution is warranted. mims.comtga.gov.audrugs.come-lactancia.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Fluconazole
Ketoconazole
Monoamine Oxidase Inhibitors (MAOIs)
Tricyclic Antidepressants (TCAs)
Antihistamines
Quinolones
Macrolides
Xanthine Derivatives
Steroids
Diuretics
Beta-Blockers
Adrenergic Agents
Sympathomimetics
Azithromycin

P-glycoprotein (P-gp) Inhibitors (e.g., Ketoconazole)

Olodaterol has been identified in both in vitro and animal studies as a substrate for P-glycoprotein (P-gp), a transporter protein that plays a role in drug absorption and distribution. tga.gov.aucbg-meb.nl Inhibition of P-gp can therefore potentially increase the systemic exposure of olodaterol.

A key drug-drug interaction study was conducted to investigate the effect of a potent P-gp and cytochrome P450 (CYP) 3A4 inhibitor, ketoconazole, on the pharmacokinetics of olodaterol. tga.gov.autga.gov.au The co-administration of 400 mg of ketoconazole once daily for 14 days resulted in a significant increase in the systemic exposure of olodaterol. tga.gov.aue-lactancia.org Specifically, the maximum plasma concentration (Cmax) of olodaterol increased by approximately 66% to 70%, and the area under the plasma concentration-time curve (AUC) increased by about 68% to 70%. tga.gov.auhpra.ie This equates to a 1.7-fold increase in systemic exposure. tga.gov.auboehringer-ingelheim.commims.com

The table below summarizes the pharmacokinetic changes of olodaterol when co-administered with ketoconazole.

Pharmacokinetic Parameter% Increase with KetoconazoleFold Increase
Cmax 66% - 70%~1.7
AUC 68% - 70%~1.7

This table presents the approximate increase in maximum plasma concentration (Cmax) and area under the curve (AUC) of olodaterol when administered with the P-gp inhibitor ketoconazole, based on available research data. tga.gov.aue-lactancia.orghpra.ie

Clinical Significance of Drug Interactions

Despite the observed increase in systemic exposure to olodaterol when co-administered with potent P-gp inhibitors like ketoconazole, clinical studies have not identified significant safety concerns that would necessitate a dose adjustment. tga.gov.aue-lactancia.orgboehringer-ingelheim.commims.com Clinical trials of up to one year, with olodaterol doses up to twice the recommended therapeutic amount, have not revealed any major safety issues. tga.gov.auboehringer-ingelheim.commims.com

The potential for increased olodaterol-related adverse effects, such as an increased heart rate or QT prolongation, should be monitored when co-administered with ketoconazole. pdr.net However, dedicated studies investigating the effect of olodaterol on the QT/QTc interval of the electrocardiogram (ECG) have shown that even at doses significantly higher than the therapeutic dose, the mean changes from baseline in the QT interval were small and not considered clinically significant. medsafe.govt.nz

While the interaction with P-gp inhibitors leads to a measurable increase in systemic olodaterol levels, the wide therapeutic window and safety margin of the drug suggest that this interaction is not clinically relevant for most patients. tga.gov.au Therefore, no dose adjustment of olodaterol is generally required when used concomitantly with P-gp inhibitors. tga.gov.aue-lactancia.orgmims.com Nevertheless, caution and monitoring for potential cardiovascular effects are advised, particularly in patients with pre-existing cardiovascular conditions. hpra.ienih.gov

Future Research Directions and Unanswered Questions

Long-Term Impact on Disease Progression and Mortality in COPD

Long-term, large-scale clinical trials are needed to definitively assess whether olodaterol (B163178) can alter the natural course of COPD progression and have a favorable impact on mortality rates. These studies should be designed to track lung function decline and survival over several years.

Head-to-Head Comparative Studies with Other Once-Daily LABAs and LAMA/LABA Combinations

Olodaterol has demonstrated comparable efficacy to the twice-daily LABA formoterol (B127741). researchgate.net However, there is a lack of direct head-to-head trials comparing olodaterol with other once-daily LABAs and various fixed-dose combinations of long-acting muscarinic antagonists (LAMAs) and LABAs. researchreview.co.nzd-nb.info Network meta-analyses have suggested similar efficacy and safety profiles among different LAMA/LABA combinations, but these indirect comparisons require confirmation through direct comparative trials. nih.gov

Future research should focus on direct, randomized controlled trials comparing olodaterol, both as a monotherapy and in combination with a LAMA like tiotropium (B1237716), against other once-daily treatment regimens. researchreview.co.nzd-nb.info These studies would provide clinicians with clearer guidance on the relative effectiveness of different treatment options.

Impact on COPD Exacerbation Frequency and Severity

While there is some evidence that olodaterol may reduce the frequency of COPD exacerbations, more robust data is needed. researchgate.net The TORNADO studies, which were pivotal for the approval of the tiotropium/olodaterol combination, were not specifically designed to assess the effects on COPD exacerbations. researchreview.co.nz

Future clinical trials should be specifically designed with the primary endpoint of evaluating the impact of olodaterol, alone and in combination, on the frequency, severity, and duration of COPD exacerbations. This is a critical patient-reported outcome that significantly affects quality of life and healthcare utilization.

Investigation of Potential Anti-inflammatory Mechanisms in Human Studies

Preclinical and in vitro studies have suggested that olodaterol may possess inherent anti-inflammatory properties in addition to its bronchodilator effects. nih.govresearchgate.netnih.gov Studies have shown that olodaterol can attenuate the release of pro-inflammatory mediators and reduce inflammatory cell influx in response to stimuli like cigarette smoke and lipopolysaccharide. researchgate.net Furthermore, research indicates that olodaterol can inhibit virus-mediated inflammation in airway epithelial cells, an effect mediated through the β2-adrenergic receptor. nih.govnih.gov

Further human studies are warranted to confirm these potential anti-inflammatory effects in a clinical setting. Investigating biomarkers of inflammation in patients treated with olodaterol could provide valuable insights into its mechanisms of action beyond bronchodilation and may explain some of the beneficial effects of LABAs in reducing exacerbations. nih.gov

Research in Specific Patient Populations (e.g., Severe Hepatic Impairment, Pediatric Population)

The pharmacokinetics of olodaterol have been studied in patients with mild to moderate hepatic impairment and severe renal impairment, with findings suggesting no clinically relevant increase in systemic exposure. nih.govnih.govresearchgate.net However, a study in subjects with severe hepatic impairment has not been conducted. fda.gov

Additionally, the safety and effectiveness of olodaterol in the pediatric population have not been established. hres.ca While some medications like propranolol (B1214883) have established dosing for pediatric use in other conditions, specific research is needed for olodaterol in children with respiratory diseases. mayoclinic.orgwjarr.com Future research should address these gaps by conducting dedicated studies in patients with severe hepatic impairment and in pediatric patients to establish safe and effective use in these specific populations.

Real-World Effectiveness and Safety Studies

While clinical trials provide crucial data on efficacy and safety in a controlled environment, real-world effectiveness and safety studies are essential to understand how a medication performs in a broader, more diverse patient population with various comorbidities and concomitant medications. dovepress.com

Post-marketing surveillance and large observational studies can provide valuable data on the long-term safety and effectiveness of olodaterol in everyday clinical practice. These studies can help to identify any rare adverse events and confirm the benefits observed in clinical trials across a wider range of patients.

Exploring Novel Combination Therapies (e.g., ICS combinations for asthma)

Olodaterol has been primarily developed for COPD. However, there is potential for its use in other respiratory diseases like asthma. The development of once-daily LABAs for asthma could simplify treatment regimens and potentially improve patient adherence and outcomes. nih.gov Dose-finding studies have been conducted for olodaterol as an add-on to inhaled corticosteroids (ICS) in patients with asthma. nih.gov

Further research is needed to explore the efficacy and safety of olodaterol in fixed-dose combinations with ICS for the treatment of asthma. google.com Additionally, the potential for other novel combinations, for instance with phosphodiesterase-4 inhibitors, could be an area for future investigation.

Q & A

Q. What are the primary pharmacological targets and selectivity profile of olodaterol hydrochloride?

this compound is a selective, long-acting β2-adrenoceptor (β2-AR) agonist with a high affinity for human β2-AR (EC50 = 0.1 nM; pKi = 9.14). It exhibits >240-fold selectivity over β1-AR and β3-AR subtypes, minimizing off-target effects in pulmonary research. Methodologically, receptor selectivity is validated via competitive binding assays using radiolabeled ligands (e.g., [³H]-CGP-12177) and functional assays measuring cAMP production in transfected cell lines .

Q. How should this compound be handled and stored to ensure stability in experimental settings?

this compound is sensitive to temperature and solvent conditions. For storage:

  • Powder form : Store at -25°C to -15°C; stable for up to 3 years.
  • Solution form : Store at -85°C to -65°C for 6 months or -20°C for 1 month. Always use inert solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles. Include purity checks (≥98% via HPLC) to confirm compound integrity before use .

Q. What in vitro models are appropriate for studying this compound’s anti-inflammatory effects in COPD?

Primary human bronchial epithelial cells (HBECs) or lung fibroblasts are commonly used. For example:

  • Treat fibroblasts with 0.1–10 nM olodaterol to inhibit FGF-induced phosphorylation of ERK1/2 and Akt, reducing motility and proliferation.
  • Measure cAMP levels (via ELISA) after 0.5-hour exposure to 0.001–1000 nM olodaterol to confirm β2-AR activation .

Advanced Research Questions

Q. How does this compound’s pharmacokinetic (PK) profile influence combination therapy design with tiotropium bromide?

Olodaterol and tiotropium exhibit complementary PK properties:

  • Olodaterol : Rapid onset (Tmax = 10–20 min), low systemic exposure (Cmax = 0.5–1.2 ng/mL), and clearance via hepatic metabolism (CYP2C8/9).
  • Tiotropium : Slow dissociation from M3 receptors, prolonged bronchodilation. Inhaled co-administration shows additive efficacy without PK interactions, as demonstrated in Phase III trials (TONADO 1/2). Validate synergy using forced expiratory volume (FEV1) measurements and safety monitoring for anticholinergic/cardiovascular effects .

Q. What experimental strategies resolve contradictions in olodaterol’s efficacy across preclinical fibrosis models?

Discrepancies in anti-fibrotic efficacy (e.g., in lung vs. liver fibroblasts) may arise from tissue-specific β2-AR density or downstream signaling. To address this:

  • Perform siRNA-mediated β2-AR knockdown to confirm receptor dependency.
  • Compare cAMP responses (via FRET-based biosensors) and collagen deposition (Masson’s trichrome staining) across models.
  • Use omics profiling (RNA-seq, phosphoproteomics) to identify divergent pathways .

Q. How can researchers optimize dose-response studies for olodaterol in animal models of pulmonary fibrosis?

  • Dosing : Administer via nebulization (0.3–3 µg/kg/day) to mimic human inhalation.
  • Endpoints : Measure hydroxyproline content (lung tissue), BALF inflammatory markers (IL-6, TGF-β), and histopathology (Ashcroft score).
  • Controls : Include β2-AR antagonists (e.g., ICI-118,551) to confirm mechanism. Dose escalation studies in rats show maximal efficacy at 1 µg/kg without tachyphylaxis .

Q. What are the critical considerations for designing translational PK/PD studies of this compound?

  • Species differences : Rodents have higher β2-AR density in airway smooth muscle than humans; adjust doses accordingly.
  • Biomarkers : Use fractional exhaled nitric oxide (FeNO) and FEV1/FVC ratios as PD markers.
  • Drug-drug interactions (DDI) : Screen for CYP2C8/9 inhibitors (e.g., gemfibrozil) that may alter olodaterol clearance. No significant DDI reported with tiotropium .

Notes

  • Contraindications : Avoid olodaterol in studies involving β-blockers (e.g., propranolol) due to receptor antagonism .
  • Ethical compliance : Use only in vitro or animal models; human trials require IND approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olodaterol Hydrochloride
Reactant of Route 2
Olodaterol Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.